2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
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Overview
Description
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is also known by its synonym, Benzeneacetonitrile, 4-(2-methoxyethoxy)- . This compound is characterized by the presence of a phenyl ring substituted with a methoxyethoxy group and an acetonitrile group.
Scientific Research Applications
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonic, or halogenated derivatives of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Lacks the methoxyethoxy group, making it less polar and potentially less reactive in certain contexts.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of the methoxyethoxy group, affecting its solubility and reactivity.
4-Ethoxyphenylacetonitrile: Has an ethoxy group instead of the methoxyethoxy group, influencing its chemical properties and applications.
Uniqueness
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is unique due to the presence of the methoxyethoxy group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility in polar solvents and can influence its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12/h2-5H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHWJKZUWJXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352547-54-7 |
Source
|
Record name | 2-[4-(2-methoxyethoxy)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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